MFCD31714269
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Overview
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through several methods. One common method involves the reaction of carboxylic acids with semicarbazides in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide . Another method involves the reaction of acylhydrazides with carboxylic acids in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the oxadiazole ring can significantly influence the chemical properties of these compounds.Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions due to the presence of the oxadiazole ring. For example, they can react with aryl or alkenyl halides in the presence of a catalyst to form 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on their specific structure. For example, they are generally solid at room temperature and have varying solubility in water and other solvents .Mechanism of Action
Target of Action
The compound C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives have been found to interact with a variety of targets, including nucleic acids, enzymes, and globular proteins . They have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, the inhibition of enzymes and kinases can disrupt cell signaling pathways, leading to the inhibition of cell proliferation
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the targets it interacts with. For example, the inhibition of kinases can affect signal transduction pathways, leading to changes in cell behavior
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given its potential antiproliferative effects, it may inhibit cell growth and proliferation
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-2-6(4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPJJFGDGDEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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